molecular formula C8H11N3O3S B3316758 2-(2-Aminobenzenesulfonamido)acetamide CAS No. 954567-59-0

2-(2-Aminobenzenesulfonamido)acetamide

Cat. No.: B3316758
CAS No.: 954567-59-0
M. Wt: 229.26 g/mol
InChI Key: OVPRXADVLRQVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminobenzenesulfonamido)acetamide is a chemical compound with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol It is characterized by the presence of an acetamide group attached to a sulfonamide moiety, which is further connected to an aminobenzene ring

Preparation Methods

The synthesis of 2-(2-Aminobenzenesulfonamido)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-(2-Aminobenzenesulfonamido)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-Aminobenzenesulfonamido)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzenesulfonamido)acetamide involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. By inhibiting DHFR, the compound disrupts the folate pathway, leading to the inhibition of cell growth and proliferation . This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

2-(2-Aminobenzenesulfonamido)acetamide can be compared with other sulfonamide and acetamide derivatives:

The uniqueness of this compound lies in its combined sulfonamide and acetamide functionalities, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[(2-aminophenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-6-3-1-2-4-7(6)15(13,14)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPRXADVLRQVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminobenzenesulfonamido)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Aminobenzenesulfonamido)acetamide
Reactant of Route 3
2-(2-Aminobenzenesulfonamido)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-Aminobenzenesulfonamido)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-Aminobenzenesulfonamido)acetamide
Reactant of Route 6
2-(2-Aminobenzenesulfonamido)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.